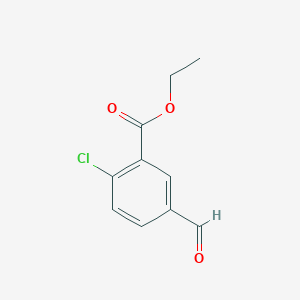

Ethyl 2-chloro-5-formylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClO3 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

ethyl 2-chloro-5-formylbenzoate |

InChI |

InChI=1S/C10H9ClO3/c1-2-14-10(13)8-5-7(6-12)3-4-9(8)11/h3-6H,2H2,1H3 |

InChI Key |

MTJQYJLUSRLEIL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Ethyl 2 Chloro 5 Formylbenzoate

Classical Multi-Step Synthetic Routes

The classical approach to synthesizing Ethyl 2-chloro-5-formylbenzoate typically involves the separate formation of the key functional groups on the benzene (B151609) ring. This often begins with a commercially available substituted toluene (B28343) or benzoic acid derivative, followed by a series of reactions to introduce the chloro, formyl, and ethyl ester moieties in a regiochemically controlled manner. The immediate precursor for the final esterification step is 2-chloro-5-formylbenzoic acid, a known compound. georganics.sknih.gov

The introduction of the formyl group is a critical step in the synthesis. One common strategy involves the oxidation of a methyl group on a suitable precursor, such as 2-chloro-5-methyltoluene. Strong oxidizing agents typically convert the methyl group directly to a carboxylic acid. lgcstandards.com However, to obtain the aldehyde, milder and more controlled oxidation methods are necessary.

One such method is the Étard reaction, which uses chromyl chloride to convert a methyl group to a complex that can be hydrolyzed to the corresponding benzaldehyde (B42025). lgcstandards.com Another approach involves the use of chromic oxide in acetic anhydride, which forms a benzylidene diacetate that can be subsequently hydrolyzed to the aldehyde. lgcstandards.com

A plausible synthetic route could start from 5-chloro-2-methylbenzaldehyde. sigmaaldrich.com In this case, the methyl group would be oxidized to a carboxylic acid, followed by esterification. Alternatively, starting with 2-chloro-5-methylbenzoic acid, the formyl group could be introduced via various formylation reactions, although direct formylation of a deactivated ring can be challenging. A more common route is the oxidation of the corresponding alcohol, which can be obtained from the carboxylic acid via reduction.

Table 1: Classical Oxidation Reactions for Aldehyde Synthesis

| Starting Material | Reagent(s) | Product | Notes |

| Toluene Derivative | Chromyl Chloride (CrO2Cl2) | Benzaldehyde Derivative | Étard reaction; requires careful control to avoid over-oxidation. lgcstandards.com |

| Toluene Derivative | Chromic Oxide (CrO3), Acetic Anhydride | Benzaldehyde Derivative | Proceeds via a benzylidene diacetate intermediate. lgcstandards.com |

| Benzyl Alcohol Derivative | Pyridinium chlorochromate (PCC) | Benzaldehyde Derivative | Mild oxidation of a primary alcohol. |

| Benzoyl Chloride Derivative | H2, Pd/BaSO4, S | Benzaldehyde Derivative | Rosenmund reduction. |

The final step in the classical synthesis is typically the esterification of 2-chloro-5-formylbenzoic acid with ethanol (B145695). The Fischer esterification is a widely used and well-established method for this transformation. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the formation of the ester. masterorganicchemistry.com

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com

Table 2: Fischer Esterification of 2-chloro-5-formylbenzoic acid

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| 2-chloro-5-formylbenzoic acid | Ethanol | Sulfuric Acid (H2SO4) | Reflux | This compound |

The introduction of the chlorine atom at the 2-position relative to the carboxyl group and meta to the formyl group requires regioselective control. If starting from a precursor that does not already contain the chlorine atom, a halogenation step is necessary. Direct chlorination of benzoic acid or benzaldehyde can lead to a mixture of isomers. Therefore, the choice of starting material and the timing of the halogenation step are crucial.

For instance, starting with 2-aminobenzoic acid, a Sandmeyer-type reaction can be employed. The amino group can be converted to a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst. google.com This approach offers high regioselectivity.

Palladium-catalyzed C-H activation has also emerged as a powerful tool for the regioselective halogenation of aromatic compounds, although this is considered a more modern technique. bldpharm.com

Modern and Sustainable Synthesis Pathways

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient reactions. This includes the use of catalytic methods and adherence to the principles of green chemistry to minimize waste and energy consumption.

Catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions and higher atom economy. In the context of this compound synthesis, catalysis can be applied to both the formation of the benzoic acid precursor and the final esterification step.

For the oxidation of the methyl group, catalytic systems using transition metals like cobalt or manganese with oxygen or air as the oxidant are employed in industrial settings for the synthesis of benzoic acids. wipo.int These methods are greener than those using stoichiometric amounts of heavy metal oxidants.

In esterification, solid acid catalysts, such as zeolites or sulfated zirconia, can replace traditional mineral acids like sulfuric acid. dergipark.org.tr These solid catalysts are easily separable from the reaction mixture, reusable, and often less corrosive, simplifying the work-up procedure and reducing waste. dergipark.org.tr Deep eutectic solvents (DESs) have also been explored as green catalysts for the esterification of benzoic acid, showing high conversions under mild conditions. dergipark.org.tr

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

One key aspect is the use of greener reagents. For instance, using molecular oxygen or hydrogen peroxide as the oxidant in the formation of the carboxylic acid is preferable to using heavy metal-based oxidizing agents. wipo.int Patents have described the continuous synthesis of substituted benzoic acids using oxygen in the presence of a catalyst, which is an inherently safer and more efficient process. wipo.int Another green approach utilizes dilute nitric acid with oxygen as the oxidant. google.com

Solvent selection is another critical factor. Water is an ideal green solvent, and performing reactions in aqueous media when possible is highly desirable. The Schotten-Baumann reaction, for example, allows for benzoylation reactions to occur in an aqueous environment. brazilianjournals.com.brbrazilianjournals.com.br While not directly applicable to this specific esterification, it highlights the trend towards aqueous-phase synthesis.

Energy efficiency can be improved by using catalytic processes that operate at lower temperatures and pressures. The use of solid acid catalysts in esterification can often lead to milder reaction conditions compared to traditional methods. dergipark.org.tr

By carefully selecting starting materials, reagents, catalysts, and reaction conditions, the synthesis of this compound can be designed to be more environmentally benign, aligning with the goals of modern chemical manufacturing.

Flow Chemistry Applications in Synthesis Optimization

Flow chemistry has emerged as a powerful tool for optimizing the synthesis of complex organic molecules, including substituted benzaldehydes. This technology offers significant advantages over traditional batch processing, primarily through superior control over reaction parameters, enhanced safety, and potential for scalability. acs.orgresearchgate.net The use of continuous-flow reactors enables precise management of temperature, pressure, and residence time, which is crucial when dealing with sensitive functional groups and highly exothermic reactions. vapourtec.comrsc.org

For syntheses relevant to this compound, such as Grignard reactions or other organometallic transformations, flow chemistry provides a safer and more efficient environment. vapourtec.comrsc.org The high surface-area-to-volume ratio in microreactors allows for rapid heat dissipation, minimizing the risk of thermal runaways and reducing the formation of side products that can occur at elevated temperatures in batch setups. rsc.orgbeilstein-journals.org For instance, the generation and subsequent reaction of Grignard reagents, which are often highly exothermic, can be performed at ambient or even elevated temperatures in flow, a feat that would be hazardous in large-scale batch reactions. rsc.org

Furthermore, flow chemistry facilitates "telescoped" syntheses, where multiple reaction steps are performed sequentially in a continuous stream without the need for isolating intermediates. rsc.org This approach can significantly shorten production times and reduce waste. The ability to rapidly screen and optimize reaction conditions by adjusting flow rates and temperatures makes it an invaluable methodology for yield enhancement. researchgate.net Research in related organometallic processes has demonstrated that yields can be increased substantially, with some flow-based protocols achieving yields between 89% and 100% for the formation of Grignard reagents. acs.orgresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement

The choice of solvent plays a pivotal role in the reaction kinetics and outcome. Polar aprotic solvents are often favored as they can stabilize charged intermediates and enhance the rate of electrophilic substitution reactions.

| Solvent System | Typical Application | Rationale and Findings |

| Tetrahydrofuran (THF) | Palladium-Catalyzed Cross-Coupling | Used in Suzuki reactions, often mixed with water. It is crucial to degas the solvent to prevent oxidation of the palladium catalyst. |

| Dichloromethane (B109758) (DCM) | Reductive Amination & Chlorination | An effective solvent for reactions like reductive amination and for chlorination using reagents such as sulfonyl chloride. |

| Ethyl Acetate (B1210297) | Extraction & Chromatography | Primarily used during the workup phase for liquid-liquid extraction due to its immiscibility with water and good solubility of the target compound. Also used as a component of the mobile phase in column chromatography. |

| Solvent-Free | Chlorination | Some procedures, such as the chlorination of ethyl acetoacetate (B1235776) using sulfonyl chloride, can be performed without a solvent, which significantly lowers production costs and reduces chemical waste. google.com |

Reagent stoichiometry must be precisely controlled to maximize the formation of the desired product while minimizing side reactions. For instance, in reactions involving Grignard reagents, a 1:1 ratio of reactants is often targeted to achieve mono-addition and prevent the formation of undesired di-addition products. mit.edu Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) allows for timely adjustments and helps in managing the formation of impurities. numberanalytics.com

Temperature is a critical parameter that directly affects both the reaction rate and selectivity. Many synthetic steps require specific temperature ranges to proceed efficiently.

Low Temperatures (-40°C to 10°C): Reactions involving highly reactive intermediates, such as organolithium or Grignard reagents, are often conducted at cryogenic temperatures to control their reactivity and prevent side reactions. mit.eduacs.org For example, the chlorination of ethyl acetoacetate is initiated at -5°C to 10°C before slowly warming. google.com

Room Temperature to Moderate Heat (20°C to 80°C): Many coupling and functionalization reactions are carried out at or slightly above room temperature. Diazotization and subsequent coupling steps may run for extended periods (e.g., 18 hours) at room temperature to ensure complete conversion. Other reactions may require moderate heating to 50°C or 80°C to achieve a sufficient rate. kpfu.ru Esterification is often conducted under reflux conditions (140–180°C) to meet the activation energy and increase the reaction rate. scienceready.com.au

Pressure is primarily controlled during the purification stages. After the reaction is complete, vacuum is often applied to remove volatile solvents or residual acidic gases from the reaction mixture. google.com Subsequent purification via reduced-pressure distillation takes advantage of the lower boiling point of the product compared to impurities, allowing for its effective separation. google.comscienceready.com.au

A multi-step purification process is essential to isolate this compound with high purity, removing unreacted starting materials, catalysts, and byproducts.

A typical purification sequence involves:

Neutralization and Extraction: The reaction mixture is often first neutralized. For example, a weak base like sodium bicarbonate may be added to neutralize any remaining acid catalyst or acidic byproducts. scienceready.com.auresearchgate.net The product is then extracted from the aqueous phase into an organic solvent, such as ethyl acetate.

Washing and Drying: The organic layer is washed with brine (a saturated aqueous solution of NaCl) to remove residual water-soluble impurities and break up emulsions. The washed organic phase is then dried over an anhydrous drying agent like sodium sulfate (B86663) to remove all traces of water.

Solvent Removal: The solvent is removed from the dried organic solution under reduced pressure using a rotary evaporator. orgsyn.org

Final Purification: The final and most critical purification step is typically column chromatography or distillation. numberanalytics.comscienceready.com.au Flash column chromatography using a silica (B1680970) gel stationary phase and a solvent system like cyclohexane/ethyl acetate is highly effective for separating the target compound from closely related impurities. sapub.org Distillation under reduced pressure can also be used if the product has a sufficiently low boiling point compared to contaminants. scienceready.com.au

The effectiveness of these steps ensures the final product meets the required purity levels, which often exceed 95% in optimized protocols.

Reactivity and Derivatization Studies of Ethyl 2 Chloro 5 Formylbenzoate

Transformations Involving the Formyl Group

The formyl group, an aldehyde, is a key site for a variety of chemical reactions, including reductions, oxidations, nucleophilic additions, and condensations. These transformations allow for the introduction of new functional groups and the extension of the molecule's carbon skeleton.

The formyl group of Ethyl 2-chloro-5-formylbenzoate can be readily reduced to a primary alcohol (hydroxymethyl group) or completely deoxygenated to an alkyl (methyl) group.

The reduction to the corresponding hydroxymethyl derivative, ethyl 2-chloro-5-(hydroxymethyl)benzoate, is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reagent selectively reduces aldehydes and ketones without affecting the less reactive ester group. nih.gov The reaction is generally carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature.

For the complete reduction of the formyl group to a methyl group, more forcing conditions are required. Classic methods like the Wolff-Kishner or Clemmensen reduction can be employed. However, these methods often involve harsh basic or acidic conditions, respectively, which might lead to the hydrolysis of the ester functionality.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Sodium Borohydride (NaBH₄) | Ethyl 2-chloro-5-(hydroxymethyl)benzoate | Selective Aldehyde Reduction |

| This compound | Hydrazine (N₂H₄), KOH | Ethyl 2-chloro-5-methylbenzoate | Wolff-Kishner Reduction |

| This compound | Zinc Amalgam (Zn(Hg)), HCl | 2-chloro-5-methylbenzoic acid | Clemmensen Reduction (with hydrolysis) |

The formyl group can be oxidized to a carboxylic acid, yielding 2-chloro-5-ethoxycarbonylbenzoic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are commonly used for this transformation. The reaction with potassium permanganate is often performed in an alkaline aqueous solution, followed by acidification to yield the carboxylic acid. libretexts.org Care must be taken to control the reaction conditions to avoid potential side reactions, such as the hydrolysis of the ester group.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Potassium Permanganate (KMnO₄), NaOH, then H₃O⁺ | 2-chloro-5-ethoxycarbonylbenzoic acid | Aldehyde Oxidation |

| This compound | Jones Reagent (CrO₃, H₂SO₄, acetone) | 2-chloro-5-ethoxycarbonylbenzoic acid | Aldehyde Oxidation |

The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.

Grignard Reaction: Grignard reagents (R-MgX) react with the formyl group to produce secondary alcohols after acidic workup. pharmaffiliates.comwikipedia.org For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would yield ethyl 2-chloro-5-(1-hydroxyethyl)benzoate. It is crucial to perform the reaction under anhydrous conditions to prevent the quenching of the Grignard reagent.

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with a defined double bond position. masterorganicchemistry.combas.bg The reaction involves a phosphonium (B103445) ylide (Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. For instance, reacting this compound with methylenetriphenylphosphorane would produce ethyl 2-chloro-5-vinylbenzoate. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst, such as piperidine (B6355638) or an amine salt. nih.govmasterorganicchemistry.com Active methylene compounds, like malononitrile (B47326) or ethyl cyanoacetate, readily form a carbanion that acts as the nucleophile. The initial adduct typically undergoes dehydration to yield a new carbon-carbon double bond. For example, the Knoevenagel condensation of this compound with malononitrile would produce ethyl 2-chloro-5-(2,2-dicyanovinyl)benzoate.

| Reaction Type | Nucleophile | Catalyst/Conditions | Product Type |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Anhydrous ether/THF, then H₃O⁺ | Secondary Alcohol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Anhydrous THF | Alkene |

| Knoevenagel Condensation | Malononitrile (CH₂(CN)₂) | Piperidine, Acetic Acid | α,β-Unsaturated dinitrile |

The formyl group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. libretexts.orgyoutube.comlumenlearning.com This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. The reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed, for instance, by using a Dean-Stark apparatus. The resulting imines can be valuable intermediates for further transformations, such as reduction to secondary amines. For example, reacting this compound with aniline (B41778) would yield the corresponding N-phenylimine derivative.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Aniline | Acetic Acid (catalytic) | Ethyl 2-chloro-5-((phenylimino)methyl)benzoate |

| This compound | Hydroxylamine | Mild Acid | Ethyl 2-chloro-5-(hydroxyiminomethyl)benzoate (Oxime) |

| This compound | Hydrazine | Mild Acid | Ethyl 2-chloro-5-(hydrazonomethyl)benzoate (Hydrazone) |

Reactions at the Ester Moiety

The ethyl ester group of this compound can also undergo characteristic reactions, primarily hydrolysis and transesterification.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-5-formylbenzoic acid, under either acidic or basic conditions. wikipedia.org Acid-catalyzed hydrolysis is a reversible process and typically requires heating with an aqueous acid. Base-promoted hydrolysis, often referred to as saponification, is an irreversible process that involves heating the ester with a strong base like sodium hydroxide (B78521), followed by acidification to protonate the resulting carboxylate salt. A patent for a similar compound, 2-chloro-5-iodo ethyl benzoate (B1203000), describes hydrolysis using sodium hydroxide in a water/ethanol mixture at 75-80°C, followed by acidification with hydrochloric acid to yield the corresponding benzoic acid.

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess as the solvent. For example, heating this compound in methanol with a catalytic amount of sulfuric acid would lead to the formation of mthis compound.

| Reaction Type | Reagent/Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (catalytic), heat | 2-chloro-5-formylbenzoic acid |

| Base-Promoted Hydrolysis (Saponification) | 1. NaOH, H₂O/EtOH, heat; 2. H₃O⁺ | 2-chloro-5-formylbenzoic acid |

| Transesterification | Methanol (excess), H₂SO₄ (catalytic), heat | Mthis compound |

Amidation and Other Nucleophilic Acyl Substitutions

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the derivatization of carboxylic acids. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group yields a new carbonyl compound.

One of the most common nucleophilic acyl substitution reactions is amidation, the conversion of an ester into an amide. This transformation is typically achieved by reacting the ester with a primary or secondary amine. While direct amidation of esters can be sluggish, the reaction can be facilitated by heating or through catalysis. The resulting benzamides are crucial scaffolds in medicinal chemistry. For instance, the synthesis of complex benzamide (B126) derivatives, such as selective inhibitors of enzymes like N-myristoyltransferase, often involves the formation of an amide bond from a related 2-chlorobenzoic acid precursor, highlighting the feasibility of this transformation within this class of molecules. nih.gov

The general reaction proceeds as follows:

Hydrolysis: Reaction with water, typically under acidic or basic conditions, cleaves the ester to form 2-chloro-5-formylbenzoic acid.

Transesterification: Reaction with a different alcohol in the presence of a catalyst can exchange the ethyl group for a new alkyl or aryl group.

Amidation: Reaction with a primary or secondary amine yields the corresponding N-substituted-2-chloro-5-formylbenzamide.

Detailed studies specifically documenting the amidation of this compound are not widely available in peer-reviewed literature, thus a specific data table on reaction conditions cannot be compiled at this time.

Reactivity of the Chloro Substituent

The chlorine atom attached to the aromatic ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is significantly influenced by the two electron-withdrawing groups (formyl and ester) positioned ortho and para to it, which activate the ring for certain substitution patterns.

The presence of strong electron-withdrawing groups at the ortho and para positions makes the aromatic ring electron-deficient and thus susceptible to attack by strong nucleophiles. This allows for Nucleophilic Aromatic Substitution (SNAr), a reaction pathway where a nucleophile displaces the chloride.

The general mechanism involves two main steps:

Addition: A strong nucleophile (e.g., an alkoxide, amine, or thiol) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the formyl and ester groups.

Elimination: The aromaticity is restored by the elimination of the chloride leaving group.

Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiols, which would lead to the corresponding anilines, phenyl ethers, and thioethers. google.comgoogle.com Although the electronic configuration of this compound is favorable for SNAr reactions, specific examples detailing this transformation are not prevalent in published research.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl chlorides are viable substrates for these transformations. The chloro substituent on this compound can serve as a handle for introducing a wide array of new functional groups.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. patsnap.com This method is highly versatile for creating biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups. While Suzuki couplings are noted as a versatile method for functionalizing related halogenated benzoic acid derivatives, specific examples starting with this compound are not detailed in the literature.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). google.com It is a direct method for the synthesis of aryl alkynes.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl chloride with an alkene to form a new, substituted alkene. google.com This reaction is stereospecific and offers a reliable route to stilbene (B7821643) and cinnamate (B1238496) derivatives.

While these cross-coupling reactions are standard procedures in organic synthesis, specific conditions and yields for their application to this compound are not readily found in scientific databases, precluding the generation of a detailed comparative table.

Reductive dehalogenation is the process of removing the chlorine atom and replacing it with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation. In this process, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), and a base to neutralize the HCl byproduct.

Careful selection of the catalyst and reaction conditions is crucial to achieve selectivity. For instance, in related systems like chlorovinylpyridines, specific iridium catalysts have been used to selectively hydrogenate a vinyl group without removing the chloro substituent. google.com Conversely, other catalytic systems can be chosen to favor the cleavage of the carbon-chlorine bond. This transformation would convert this compound into Ethyl 5-formylbenzoate.

Combined and Chemoselective Transformations

The presence of three distinct functional groups on this compound presents both a challenge and an opportunity for synthetic chemists. The development of chemoselective reactions, which target one functional group while leaving the others intact, is crucial for the efficient synthesis of complex molecules.

The relative reactivity of the functional groups generally follows the order: aldehyde > ester > aryl chloride under many conditions.

The formyl group is the most electrophilic carbonyl and is highly reactive towards nucleophilic addition (e.g., Grignard reagents, organolithiums) and reductive amination. It can be selectively protected as an acetal (B89532) if reactions at the other sites are desired.

The ester group can be selectively hydrolyzed or amidated, although harsher conditions may be required compared to reactions at the aldehyde.

The chloro group is the least reactive site and typically requires metal catalysis (e.g., palladium-catalyzed coupling) or a very strong nucleophile (for SNAr) to react.

This reactivity hierarchy allows for a degree of inherent selectivity. For example, a mild reduction with a reagent like sodium borohydride would likely reduce the aldehyde to an alcohol without affecting the ester or the chloro group. Similarly, palladium-catalyzed cross-coupling reactions can often be performed on the chloro-substituent without disturbing the formyl or ester groups, provided the appropriate ligand and reaction conditions are chosen. However, detailed studies demonstrating such selective transformations on this compound are not extensively documented in the available literature.

Sequential Reaction Strategies Utilizing Diverse Functional Groups

The trifunctional nature of this compound, possessing a formyl group, an ethyl ester, and a chloro substituent on the aromatic ring, offers a versatile platform for the synthesis of complex molecules through sequential derivatization. The differential reactivity of these functional groups allows for selective transformations, enabling the stepwise construction of a wide array of derivatives. The strategic manipulation of these groups is paramount in designing synthetic routes to novel compounds.

The formyl and ester groups, both containing a carbonyl moiety, exhibit distinct reactivity profiles. Generally, aldehydes are more susceptible to nucleophilic attack than esters. This inherent difference in reactivity forms the basis for many chemoselective transformations. For instance, the formyl group can be selectively modified in the presence of the ester under carefully controlled conditions. Conversely, to react the less reactive ester group while preserving the aldehyde, the latter typically requires protection.

A common strategy for the sequential derivatization of this compound involves the initial protection of the highly reactive aldehyde functionality. This is often achieved by converting the aldehyde into an acetal, which is stable under a variety of reaction conditions, particularly those that are basic or involve nucleophiles and reducing agents. chemistrysteps.comntu.edu.sglibretexts.org Once the aldehyde is protected, the ester group can be subjected to a range of transformations. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or reacted with Grignard reagents to yield tertiary alcohols. Following the modification of the ester, the protecting group on the formyl moiety can be removed, typically by acid-catalyzed hydrolysis, to regenerate the aldehyde for subsequent reactions. chemistrysteps.com

The following table outlines a potential sequential reaction strategy starting with the protection of the formyl group:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Protection of Formyl Group | Ethylene glycol, p-toluenesulfonic acid (catalyst), Dean-Stark trap | Ethyl 2-chloro-5-(1,3-dioxolan-2-yl)benzoate |

| 2 | Ester Hydrolysis | 1. NaOH (aq), heat2. HCl (aq) | 2-Chloro-5-(1,3-dioxolan-2-yl)benzoic acid |

| 3 | Amide Formation | SOCl₂, then R₂NH | N,N-Dialkyl-2-chloro-5-(1,3-dioxolan-2-yl)benzamide |

| 4 | Deprotection of Formyl Group | HCl (aq), acetone | N,N-Dialkyl-2-chloro-5-formylbenzamide |

Alternatively, the inherent higher reactivity of the aldehyde can be exploited for direct, selective reactions without the need for protection of the ester. For example, the formyl group can undergo olefination reactions, such as the Wittig reaction, or reductive amination while leaving the ester group intact. numberanalytics.com Subsequent modification of the ester group can then be performed on the resulting product.

A second table illustrates a sequential strategy that leverages the intrinsic reactivity of the formyl group:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Wittig Reaction | Ph₃P=CHCO₂Et, Toluene (B28343), reflux | Ethyl 2-chloro-5-(3-ethoxy-3-oxoprop-1-en-1-yl)benzoate |

| 2 | Ester Reduction | LiBH₄, THF | (E)-3-(3-(Hydroxymethyl)-4-chlorophenyl)prop-2-en-1-ol |

| 3 | Oxidation | MnO₂ | (E)-3-(3-Formyl-4-chlorophenyl)acrylaldehyde |

These sequential strategies underscore the synthetic utility of this compound as a building block. The ability to selectively address each functional group in a stepwise manner provides a powerful tool for the synthesis of polysubstituted aromatic compounds and the construction of heterocyclic systems. For instance, the formyl group can be condensed with active methylene compounds to initiate the formation of fused heterocyclic rings. researchgate.net The chloro substituent also offers a handle for further diversification through nucleophilic aromatic substitution or cross-coupling reactions, although these transformations often require more forcing conditions. The strategic sequencing of reactions is therefore crucial for achieving the desired molecular architecture.

Strategic Applications of Ethyl 2 Chloro 5 Formylbenzoate As a Synthetic Building Block

Precursor in the Synthesis of Heterocyclic Scaffolds

The reactivity of the formyl and chloro groups, along with the electronic influence of the ester moiety, makes ethyl 2-chloro-5-formylbenzoate an ideal precursor for constructing various heterocyclic systems. These heterocyclic frameworks are central to the development of new pharmaceuticals, agrochemicals, and materials.

The synthesis of pyrrole (B145914) and furan (B31954) derivatives can be achieved through reactions involving the formyl group of this compound. For instance, the Knorr pyrrole synthesis and its variations can be adapted to utilize this compound. nih.govorganic-chemistry.orgresearchgate.netyoutube.com The formyl group can react with α-amino ketones or related compounds to form the pyrrole ring. Similarly, in the Paal-Knorr furan synthesis, the formyl group can undergo condensation with a 1,4-dicarbonyl compound to yield a furan ring. organic-chemistry.orgsemanticscholar.org

A notable application is in the synthesis of Ethyl 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, an intermediate in the synthesis of Vonoprazan. pharmaffiliates.com

Table 1: Synthesis of Pyrrole and Furan Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| This compound | α-amino ketone | Pyrrole derivative | nih.govorganic-chemistry.orgresearchgate.net |

| This compound | 1,4-dicarbonyl compound | Furan derivative | organic-chemistry.orgsemanticscholar.org |

The construction of quinoline (B57606) and isoquinoline (B145761) frameworks often involves cyclization reactions where the formyl group of this compound plays a pivotal role. For example, in the Friedländer annulation, the formyl group can react with a compound containing an activated methylene (B1212753) group adjacent to a carbonyl, leading to the formation of a quinoline ring.

Similarly, isoquinoline synthesis can be achieved through variations of the Bischler-Napieralski or Pictet-Spengler reactions, where the formyl group, after conversion to a suitable precursor, directs the cyclization to form the isoquinoline core. organic-chemistry.orggoogle.com The presence of the chloro and ester groups on the benzene (B151609) ring allows for further functionalization of the resulting quinoline or isoquinoline scaffold.

The synthesis of indole (B1671886) and benzofuran (B130515) derivatives can be accomplished using this compound as a key building block. For instance, the Fischer indole synthesis can be adapted by first converting the formyl group to a suitable hydrazone, which then undergoes acid-catalyzed cyclization to form the indole ring. orgsyn.orgorgsyn.orgorganic-chemistry.org The chloro and ester functionalities remain on the benzene portion of the indole, providing handles for further synthetic modifications. nih.govsigmaaldrich.com

In a similar vein, benzofuran synthesis can be achieved through strategies that involve the reaction of the formyl group with a suitable ortho-functionalized phenol, followed by cyclization. The chloro group can also participate in transition-metal-catalyzed cross-coupling reactions to construct the benzofuran ring system.

Table 2: Synthesis of Indole and Benzofuran Derivatives

| Starting Material | Synthetic Strategy | Resulting Heterocycle | Reference(s) |

|---|---|---|---|

| This compound | Fischer indole synthesis | Substituted indole | orgsyn.orgorgsyn.orgorganic-chemistry.org |

This compound is a valuable precursor for the synthesis of pyridine (B92270) and pyrimidine (B1678525) rings. The Hantzsch pyridine synthesis, for example, can be modified to incorporate this building block, where the formyl group reacts with a β-ketoester and an enamine to construct the dihydropyridine (B1217469) ring, which can then be aromatized. google.compatsnap.comepo.orggoogle.comgoogle.com

For pyrimidine synthesis, the Biginelli reaction or similar multicomponent reactions can be employed. nih.govijsrch.com The formyl group can react with a urea (B33335) or thiourea (B124793) derivative and a β-dicarbonyl compound to form a dihydropyrimidinone, which can be further modified. ossila.com The chloro and ester groups provide opportunities for diversification of the final pyrimidine products.

Intermediate in the Total Synthesis of Complex Organic Molecules

Beyond its role in constructing fundamental heterocyclic scaffolds, this compound also serves as a critical intermediate in the multi-step total synthesis of complex, biologically active natural products and other organic molecules.

In both convergent and linear synthetic strategies, this compound provides a stable and functionalized aromatic core that can be elaborated upon. In a linear synthesis, the functional groups of the benzoate (B1203000) can be sequentially modified to build up the target molecule step-by-step.

Derivatization for Bridged and Polycyclic Systems

The unique arrangement of reactive sites on the this compound molecule presents theoretical pathways for the construction of bridged and polycyclic frameworks. The aldehyde group can participate in a range of intramolecular cyclization reactions. For instance, a Wittig-type reaction or an aldol (B89426) condensation could be envisioned to form a new ring, which, through subsequent transformations, could lead to a bridged system.

Furthermore, the presence of the chloro substituent allows for nucleophilic aromatic substitution or cross-coupling reactions. A plausible, though not explicitly documented, strategy could involve an initial reaction at the formyl group to introduce a tether with a nucleophilic or organometallic functionality. A subsequent intramolecular reaction with the chloro-substituted position could then forge the second connection to form a bicyclic or polycyclic structure. However, specific examples of such multi-step syntheses originating from this compound are not readily found in current research literature.

Building Block for Advanced Materials Precursors

The potential of this compound extends to the synthesis of precursors for advanced materials, leveraging its functional groups for polymerization or for creating ligands for metal complexes.

In principle, a bifunctional molecule like this compound could serve as a monomer in step-growth polymerization. The formyl group could be oxidized to a carboxylic acid, creating a di-acid monomer (after hydrolysis of the ethyl ester) that could react with a diol or diamine to form polyesters or polyamides, respectively. Alternatively, the formyl group could undergo reductive amination to introduce an amine functionality, which could then be used in polymerization reactions.

However, the direct use of this compound as a monomer is not a common or reported application. The synthesis of polymers typically involves more stable or symmetrically functionalized monomers to achieve high molecular weight and desirable material properties.

The formyl and ester groups of this compound provide handles for its elaboration into a chelating ligand suitable for coordination with metal ions. For example, the aldehyde could be converted into an imine through condensation with a primary amine that contains another donor atom, such as a pyridine or another amino group. This would create a bidentate or tridentate ligand. The ester group could also be hydrolyzed to the corresponding carboxylic acid, which is a common coordinating group in the synthesis of metal-organic frameworks (MOFs).

While the synthesis of ligands and coordination polymers is a vast field of research, specific examples detailing the use of this compound as the starting material for such ligands are not prominent in the literature. The design of ligands for specific applications in catalysis, sensing, or gas storage often relies on more complex or tailored organic molecules.

Mechanistic Investigations and Kinetic Studies of Reactions Involving Ethyl 2 Chloro 5 Formylbenzoate

Elucidation of Reaction Pathways and Transition States

The reactivity of ethyl 2-chloro-5-formylbenzoate is dictated by its distinct functional groups: the formyl (-CHO), chloro (-Cl), and ethyl ester (-COOEt) moieties attached to the benzene (B151609) ring. Reaction pathways can involve nucleophilic attack at the formyl carbon, nucleophilic aromatic substitution of the chlorine atom, or reactions at the ester group. The elucidation of these pathways often involves a combination of spectroscopic monitoring and theoretical calculations to map out energy landscapes and identify transition states.

In situ (in the reaction mixture) spectroscopic techniques are powerful tools for detecting and characterizing transient intermediates that are key to understanding a reaction mechanism.

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR allows for real-time tracking of the concentrations of reactants, intermediates, and products. For reactions involving the formyl group of compounds analogous to this compound, such as the reaction of benzaldehyde (B42025) with benzylamine, ¹H NMR can monitor the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of signals corresponding to imine intermediates and final products. researchgate.netbeilstein-journals.org For instance, in a reaction where the formyl group is converted to an acetal (B89532), the characteristic aldehyde proton peak would be replaced by a new peak for the acetal proton (CH) at approximately 4.8 ppm. magritek.com This technique provides quantitative data that can be used to determine reaction kinetics. beilstein-journals.orgmagritek.com

In situ Infrared (IR) Spectroscopy: In situ IR spectroscopy is particularly effective for monitoring changes in functional groups during a reaction. nih.gov The strong carbonyl (C=O) stretching frequency of the aldehyde group (typically around 1700 cm⁻¹) and the ester group (around 1720 cm⁻¹) in this compound would be key bands to monitor. researchgate.netnist.gov During a reaction, such as a reduction or oxidation of the aldehyde, the intensity of its characteristic C=O band would decrease, while new bands corresponding to the product (e.g., an alcohol O-H stretch or a carboxylic acid O-H stretch) would appear. nih.gov This method is invaluable for studying the dynamics of surface interactions and molecular changes in real-time, providing insights into material behavior under various conditions. nih.govunito.it For example, in the study of intramolecular hydrogen atom tunneling in 2-chlorobenzoic acid, a related compound, low-temperature matrix-isolation IR spectroscopy was used to observe the isomerization between different conformers. nih.gov

The following table illustrates hypothetical in situ IR data for a reaction involving the formyl group of this compound.

| Time (minutes) | Aldehyde C=O Peak Intensity (arbitrary units) | Product-related Peak Intensity (arbitrary units) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.50 | 0.50 |

| 30 | 0.25 | 0.75 |

| 40 | 0.05 | 0.95 |

Isotope labeling is a powerful technique for tracing the path of atoms through a reaction, thereby providing definitive evidence for a proposed mechanism. In reactions of this compound, deuterium (B1214612) (²H or D) is a common isotopic label.

For example, to elucidate the mechanism of a reduction of the formyl group, a deuterium-labeled reducing agent (e.g., NaBD₄) could be used. By analyzing the product using mass spectrometry or NMR, the position of the deuterium atom can be determined. If the deuterium is found on the newly formed methylene (B1212753) group (–CHD–OH), it confirms that the hydride transfer occurred at the formyl carbon.

Another application is H/D exchange at the formyl group, which can be achieved using D₂O under photoredox or transition metal catalysis. acs.orgnih.govnih.gov This transformation is a direct way to produce C-1 deuterated aldehydes. acs.orgnih.gov Studying the kinetics of this exchange can provide insight into the reactivity of the formyl C-H bond. Isotopic labeling of the solvent (e.g., H₂¹⁸O) can also be used to trace the origin of oxygen atoms in hydrolysis or oxidation reactions. acs.org

Kinetic studies on analogous systems, such as the reaction of O-Y-substituted phenyl thionobenzoates with nucleophiles, show that the RDS can change depending on the nucleophile and the leaving group's basicity. nih.gov For reactions of 4-chloro-2-nitrophenyl benzoates with cyclic secondary amines, a change in the RDS from the second to the first step was observed as the basicity of the amine increased. koreascience.kr The reaction order with respect to each reactant is determined by systematically varying its concentration while keeping others constant and observing the effect on the initial reaction rate. This information is then used to construct the rate law for the reaction.

For example, if a reaction is first-order in this compound and first-order in a nucleophile (Nu), the rate law would be: Rate = k[this compound][Nu]

This indicates that the rate-limiting step involves a collision between one molecule of the substrate and one molecule of the nucleophile.

Kinetic Analysis of Transformational Processes

Kinetic analysis involves measuring reaction rates under various conditions to understand how different parameters influence the reaction.

Catalysts accelerate reactions without being consumed. For transformations involving this compound, different types of catalysts can be employed.

Acid/Base Catalysis: Reactions at the formyl group, such as acetal formation or condensation reactions, are often catalyzed by acids (e.g., HCl, p-toluenesulfonic acid) or bases. The catalyst increases the electrophilicity of the formyl carbon (acid catalysis) or the nucleophilicity of the attacking species (base catalysis).

Transition Metal Catalysis: The chloro and formyl groups can participate in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). For instance, rhodium and cobalt catalysts are known to activate aldehyde C-H bonds for hydroacylation reactions. escholarship.org Palladium catalysts are commonly used for cross-coupling reactions involving aryl chlorides.

Organocatalysis: N-Heterocyclic carbenes (NHCs) can catalyze transformations of the formyl group. nih.gov

The table below shows hypothetical data for the effect of a catalyst on the rate constant of a generic reaction of this compound.

| Catalyst Concentration (mol%) | Rate Constant (k) (s⁻¹) |

| 0 (Uncatalyzed) | 1.2 x 10⁻⁵ |

| 1 | 3.5 x 10⁻³ |

| 2 | 7.1 x 10⁻³ |

| 5 | 1.8 x 10⁻² |

Influence of Solvent Polarity: The choice of solvent can dramatically affect reaction rates and even alter reaction pathways. chemrxiv.orgresearchgate.netrsc.org The effect depends on the relative stabilization of the reactants and the transition state by the solvent.

For SₙAr reactions, which proceed through a charged Meisenheimer intermediate, polar solvents are generally preferred as they stabilize this charged transition state more than the neutral reactants, thus accelerating the reaction. researchgate.net Conversely, for reactions where the transition state is less polar than the reactants, a polar solvent might slow the reaction down. chemrxiv.org Studies on the reaction of aldehydes with a scavenger resin showed that solvent polarity influenced the reaction kinetics, especially for less reactive molecules, with polar solvents often leading to higher yields. nih.gov

Influence of Temperature: Reaction rates typically increase with temperature. byjus.com This relationship is quantitatively described by the Arrhenius equation:

k = A e-Ea/RT

where:

k is the rate constant

A is the pre-exponential factor (related to collision frequency and orientation)

Eₐ is the activation energy

R is the universal gas constant

T is the absolute temperature (in Kelvin)

By measuring the rate constant at different temperatures, the activation energy (Eₐ) for the reaction can be determined from the slope of a plot of ln(k) versus 1/T (an Arrhenius plot). libretexts.orgfiveable.me A higher activation energy indicates a greater sensitivity of the reaction rate to temperature changes. libretexts.org

The following table presents hypothetical kinetic data for a reaction of this compound at different temperatures.

| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (s⁻¹) | ln(k) |

| 25 | 298 | 0.00336 | 2.5 x 10⁻⁴ | -8.29 |

| 35 | 308 | 0.00325 | 5.5 x 10⁻⁴ | -7.51 |

| 45 | 318 | 0.00314 | 1.1 x 10⁻³ | -6.81 |

| 55 | 328 | 0.00305 | 2.2 x 10⁻³ | -6.12 |

Computational Validation of Experimental Kinetic Data

Following a comprehensive review of scientific literature, no specific studies were identified that provide a direct computational validation of experimental kinetic data for reactions involving this compound. Research in this specific area, directly comparing theoretical kinetic predictions with measured experimental rates for this compound, does not appear to be publicly available at this time.

However, to provide context on the methodologies that would be employed for such a study, we can look at research on analogous compounds. Computational studies on substituted benzaldehydes and related molecules often utilize Density Functional Theory (DFT) to model reaction mechanisms and predict kinetic parameters. These theoretical findings are then compared against experimental data to validate the proposed mechanism and the computational model.

For instance, kinetic and mechanistic studies on related compounds like 4-chlorobenzaldehyde (B46862) have been conducted. orientjchem.org In these types of investigations, researchers typically determine the reaction order and rate constants experimentally. orientjchem.org Concurrently, computational models are built to explore the reaction pathway, identify transition states, and calculate activation energies. The agreement between the experimentally determined activation parameters and the computationally calculated values serves as a validation of the proposed reaction mechanism. orientjchem.org

A study on the reaction of benzaldehyde and its derivatives with 4-amine-4H-1,2,4-triazole employed DFT (B3LYP)/6-31+G(d) calculations to investigate the reaction mechanism and identify transition states. nih.govcanterbury.ac.uk The influence of various substituents on the energetic properties of the reaction was also studied, which is a common approach to understanding reactivity that could be applied to this compound. nih.govcanterbury.ac.uk

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Chloro 5 Formylbenzoate Derivatives and Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, including ethyl 2-chloro-5-formylbenzoate and its reaction products. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general substituent effects. Actual experimental values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aldehyde (-CHO) | 9.9 - 10.1 | s | - |

| Aromatic H-6 | 8.2 - 8.4 | d | ~2.5 |

| Aromatic H-4 | 8.0 - 8.2 | dd | ~8.5, 2.5 |

| Aromatic H-3 | 7.6 - 7.8 | d | ~8.5 |

| Ethyl (-OCH₂CH₃) | 4.3 - 4.5 | q | ~7.1 |

| Ethyl (-OCH₂CH₃) | 1.3 - 1.5 | t | ~7.1 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general substituent effects. Actual experimental values may vary.)

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde C=O | 190 - 192 |

| Ester C=O | 164 - 166 |

| Aromatic C-5 | 138 - 140 |

| Aromatic C-2 | 135 - 137 |

| Aromatic C-1 | 133 - 135 |

| Aromatic C-4 | 131 - 133 |

| Aromatic C-6 | 130 - 132 |

| Aromatic C-3 | 128 - 130 |

| Ethyl (-OCH₂) | 61 - 63 |

| Ethyl (-CH₃) | 14 - 15 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For a derivative of this compound, COSY would show correlations between adjacent aromatic protons and between the methylene (B1212753) and methyl protons of the ethyl group. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. It is invaluable for assigning the signals of protonated carbons. For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and the ethyl group protons would correlate with their respective carbon signals. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons (which are not observed in HSQC) and for piecing together the molecular skeleton. For this compound, HMBC would show correlations from the aldehydic proton to the aromatic carbons C-4, C-5, and C-6, and from the aromatic protons to neighboring carbons, confirming the substitution pattern.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for pharmaceuticals and other solid materials as it can affect physical properties like solubility and stability. Solid-state NMR (ssNMR) is a powerful technique for studying polymorphism as it is sensitive to the local environment of the nuclei in the solid state. dur.ac.ukresearchgate.net

For derivatives of this compound, ssNMR can differentiate between polymorphs by detecting differences in the isotropic chemical shifts, which are influenced by the crystal packing and intermolecular interactions. dur.ac.ukeuropeanpharmaceuticalreview.com Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. nih.gov The presence of a heavy quadrupolar nucleus like chlorine can cause broadening of the resonances of adjacent carbon atoms, which can also be a useful probe of the local structure. dur.ac.uk By comparing the ssNMR spectra of different batches or crystalline forms of a derivative, one can identify and quantify the different polymorphs present. europeanpharmaceuticalreview.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the determination of the elemental composition of this compound and its derivatives. This is crucial for confirming the molecular formula. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural information.

While specific HRMS data for this compound is not widely published, the fragmentation can be predicted based on the functional groups present. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 212/214 | [C₁₀H₉ClO₃]⁺ | Molecular Ion |

| 183/185 | [C₈H₄ClO₃]⁺ | Loss of ethyl radical (•C₂H₅) |

| 167/169 | [C₉H₈ClO₂]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 139/141 | [C₇H₄ClO]⁺ | Loss of ethoxycarbonyl radical (•COOCH₂CH₃) |

| 111 | [C₆H₄Cl]⁺ | Loss of formyl and ethoxycarbonyl groups |

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful hyphenated techniques for the analysis of complex mixtures, such as those generated during the synthesis of this compound derivatives or from reaction monitoring. These methods separate the components of the mixture chromatographically before they are introduced into the mass spectrometer for detection and identification. This allows for the characterization of reactants, products, intermediates, and impurities in a single analysis. For instance, in the synthesis of a derivative, LC-MS could be used to monitor the consumption of the starting materials and the formation of the desired product.

Tandem mass spectrometry (MS/MS) is a technique where a specific ion from the initial mass spectrum is selected, subjected to fragmentation (e.g., through collision-induced dissociation), and the resulting fragment ions are analyzed. This provides a second layer of structural information that is highly specific to the selected precursor ion. For a reaction product of this compound, an MS/MS experiment on the molecular ion would help to confirm its structure by comparing the observed fragmentation pattern with that expected for the proposed structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. The spectra arise from the vibrations of chemical bonds, and the frequencies of these vibrations are characteristic of the bond type and its environment. researchgate.netnih.gov

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the carbonyl groups of the ester and aldehyde, the C-Cl bond, and the aromatic ring.

Table 4: Predicted Key Vibrational Frequencies for this compound (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H stretch | 3100 - 3000 | FT-IR, Raman |

| Aldehyde C-H stretch | 2900 - 2800, 2800 - 2700 | FT-IR |

| Ester C=O stretch | 1725 - 1705 | FT-IR, Raman |

| Aldehyde C=O stretch | 1710 - 1685 | FT-IR, Raman |

| Aromatic C=C stretch | 1600 - 1450 | FT-IR, Raman |

| C-O stretch | 1300 - 1100 | FT-IR |

| C-Cl stretch | 800 - 600 | FT-IR, Raman |

The exact positions of these bands can be influenced by electronic effects of the substituents and by intermolecular interactions in the solid state. For example, conjugation of the carbonyl groups with the aromatic ring typically lowers their stretching frequencies. docbrown.info Detailed analysis of the vibrational spectra, often aided by theoretical calculations (e.g., using Density Functional Theory), can provide a comprehensive understanding of the molecular structure and bonding.

X-ray Crystallography for Absolute Stereochemistry and Conformational Studies of Derivatives

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. For chiral derivatives, X-ray crystallography can be employed to establish the absolute stereochemistry, a critical aspect in fields such as medicinal chemistry where enantiomers can exhibit vastly different biological activities.

A key application of this technique is in the study of how the molecular backbone, dictated by the substituted benzoate (B1203000) ring, influences the orientation of appended functional groups and how intermolecular forces govern the crystal packing.

Conformational Analysis of a Quinoline (B57606) Derivative

In the solid state, the quinoline ring system is essentially planar. nih.govnih.gov The ethyl carboxylate group, however, is twisted with respect to this plane. The dihedral angle between the quinoline ring system and the ester plane is reported to be 18.99 (3)°. nih.govnih.gov This non-planar arrangement is a common feature in substituted aromatic esters, arising from a balance of steric and electronic effects.

The conformation of the ethyl ester chain itself is characterized by a C—O—C—C torsion angle of -172.08 (10)°, indicating a trans conformation. nih.govnih.gov This extended conformation is generally the most stable for ethyl esters unless constrained by intramolecular interactions or crystal packing forces.

The crystal packing of this derivative is stabilized by a network of intermolecular C—H⋯O and C—H⋯N hydrogen bonds, as well as aromatic π–π stacking interactions. nih.govnih.gov These interactions are crucial in directing the assembly of the molecules into a three-dimensional lattice.

Below are the crystallographic data and selected geometric parameters for ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate. nih.govnih.gov

Crystallographic Data for Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₄ClNO₄ |

| Molecular Weight | 295.71 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.512 (4) Å |

| b | 9.759 (5) Å |

| c | 9.811 (5) Å |

| α | 76.071 (10)° |

| β | 72.021 (10)° |

| γ | 86.037 (10)° |

| Volume | 664.0 (6) ų |

| Z | 2 |

Selected Torsion Angles and Intermolecular Interactions

| Parameter | Value |

|---|---|

| Key Torsion Angle | |

| C—O—C—C (ethyl ester) | -172.08 (10)° |

| Intermolecular Interactions | |

| Hydrogen Bonds | C—H⋯O, C—H⋯N |

| π–π Stacking Distances | 3.557 (2) Å and 3.703 (2) Å |

Absolute Stereochemistry Determination

In cases where a derivative of this compound is chiral, for instance, through a stereoselective reaction at the formyl group, X-ray crystallography is the most powerful method for determining the absolute configuration of the newly formed stereocenter(s). wikipedia.org By using anomalous dispersion effects, typically with a suitable X-ray wavelength, the absolute spatial arrangement of the atoms can be determined and described using the Cahn-Ingold-Prelog (R/S) nomenclature. wikipedia.orgyoutube.comlibretexts.org This is of paramount importance in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. While no such studies on chiral derivatives of this compound were found in the surveyed literature, this remains a critical application of X-ray crystallography in the study of related compounds. mdpi.com

Computational Chemistry and Theoretical Studies on Ethyl 2 Chloro 5 Formylbenzoate

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the distribution of electrons within the molecule, which in turn governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a class of computational methods that has become a mainstay for predicting the properties of chemical systems. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance of accuracy and computational efficiency. researchgate.net For Ethyl 2-chloro-5-formylbenzoate, DFT can be employed to predict several key indicators of reactivity.

The impact of these substituents on the molecule's properties can be systematically investigated by calculating various electronic and steric descriptors. researchgate.net DFT calculations on similar substituted oligomers have shown that such modifications can fine-tune geometric and electronic structures, affecting properties relevant to conductivity and charge transport. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for Reactivity Analysis of this compound

| Parameter | Predicted Value/Observation | Implication for Reactivity |

| Atomic Charges (e.g., Mulliken, NBO) | Partial positive charge on formyl carbon; partial negative charges on oxygen atoms. | The formyl carbon is a primary site for nucleophilic attack. The oxygen atoms are potential sites for protonation or coordination. |

| Molecular Electrostatic Potential (MEP) | Negative potential near carbonyl oxygens; positive potential near aromatic protons. | Guides the approach of charged or polar reagents. |

| Dipole Moment | Significant, due to polar C-Cl, C=O, and C-O bonds. | Influences solubility in polar solvents and long-range intermolecular interactions. |

| Substituent Effects | Chloro and formyl groups are electron-withdrawing, deactivating the ring towards electrophilic substitution. | Directs incoming electrophiles to specific positions (meta to the formyl group) and makes the ring susceptible to nucleophilic aromatic substitution. |

This table is illustrative, based on established principles of computational chemistry applied to substituted aromatic compounds.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and electronic excitation energy. researchgate.net

For this compound, FMO analysis would predict the following:

HOMO : The HOMO is expected to be distributed primarily over the benzene (B151609) ring and the oxygen atoms, which are the most electron-rich parts of the molecule.

LUMO : The LUMO would likely have significant contributions from the formyl group and the aromatic ring. The electron-withdrawing nature of the chloro and formyl substituents lowers the energy of the LUMO, making the molecule a better electron acceptor. rsc.orgsemanticscholar.org

This distribution dictates the molecule's behavior in various reactions. For instance, in a reaction with a nucleophile, the interaction would be between the nucleophile's HOMO and the LUMO of this compound. In a Diels-Alder reaction, the molecule could act as the dienophile, with its reactivity governed by the energy and symmetry of its LUMO. FMO theory is particularly useful in explaining regioselectivity in addition reactions to substituted aromatic systems. acs.org

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Orbital | Predicted Energy Level | Primary Atomic Contributions | Role in Reactivity |

| HOMO | Relatively Low | Benzene ring, ester oxygen, carbonyl oxygen | Nucleophilicity/Basicity; electron donation in charge-transfer processes. |

| LUMO | Low | Formyl group (C=O π), Benzene ring (π) | Electrophilicity; site of electron acceptance from nucleophiles. |

| HOMO-LUMO Gap | Relatively Small | N/A | Correlates with chemical reactivity and the energy of the lowest electronic transition (UV-Vis absorption). |

This table is conceptual, based on FMO principles and studies on similarly substituted conjugated molecules. rsc.orgsemanticscholar.org

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

While electronic structure calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes, solvent interactions, and binding processes. nih.gov

For this compound, MD simulations could be used to explore several phenomena:

Solvation: Simulating the molecule in a solvent like water or an organic solvent would reveal the structure of the solvation shell and the nature of intermolecular forces, such as hydrogen bonds between the solvent and the polar formyl and ester groups.

Conformational Analysis: The molecule has rotational freedom around the bonds connecting the ester and formyl groups to the ring. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them.

Binding Interactions: If this compound were being studied as a ligand for a biological target (e.g., an enzyme), MD simulations could model its entry into the binding site and characterize the specific intermolecular contacts (hydrogen bonds, π-π stacking, halogen bonds) that stabilize the complex. Such simulations provide insights into the stability and dynamics of the ligand-protein complex. nih.gov Studies on other aromatic isomers have used MD to understand how host-guest interactions and unique pore structures can be leveraged for separation and adsorption processes. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is an invaluable tool for interpreting and predicting spectroscopic data. By calculating properties such as nuclear magnetic shielding and vibrational frequencies, theoretical spectra can be generated and compared with experimental results to confirm molecular structures.

DFT calculations have become a standard method for predicting both NMR and IR spectra. bohrium.comresearchgate.net For novel or complex molecules, this comparison is crucial for unambiguous structure assignment. bohrium.com Recent benchmarks have refined the choice of DFT functionals and basis sets to achieve high accuracy in predicting experimental spectra, particularly for ¹H NMR shifts. github.io

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts for this compound

| Proton | Experimental Shift (ppm) (Estimated) | Calculated Shift (ppm) (Illustrative) | Key Influences on Shift |

| Aldehydic H | ~9.9 - 10.1 | ~10.0 | Strong deshielding by the carbonyl group and aromatic ring current. |

| Aromatic H (ortho to -CHO) | ~8.2 - 8.4 | ~8.3 | Deshielding by adjacent electron-withdrawing formyl group. |

| Aromatic H (ortho to -Cl) | ~7.8 - 8.0 | ~7.9 | Anisotropic and inductive effects from the chloro and ester groups. |

| Aromatic H (ortho to -COOEt) | ~8.1 - 8.3 | ~8.2 | Deshielding by adjacent electron-withdrawing ester group. |

| Ethyl -CH₂- | ~4.4 | ~4.4 | Deshielding by adjacent ester oxygen. |

| Ethyl -CH₃ | ~1.4 | ~1.4 | Standard alkyl region. |

Note: Experimental values are estimated based on typical ranges for such functional groups. Calculated values are illustrative of the high correlation now possible with methods like the WP04 functional. Discrepancies can arise from solvent effects and conformational averaging. github.iostevens.edu

Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule's normal modes. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, so a scaling factor is typically applied for better comparison. researchgate.net The analysis would focus on characteristic peaks such as the C=O stretches of the aldehyde and ester, the C-Cl stretch, and aromatic C-H and C=C vibrations. researchgate.netresearchgate.net

Table 4: Illustrative Comparison of Key Experimental and Calculated IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) (Estimated) | Calculated Frequency (cm⁻¹) (Scaled, Illustrative) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | 3050 | Medium-Weak |

| Aldehyde C=O Stretch | ~1705 | ~1700 | Strong |

| Ester C=O Stretch | ~1725 | ~1720 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | 1590, 1480 | Medium-Strong |

| Ester C-O Stretch | 1300 - 1200 | 1250 | Strong |

| C-Cl Stretch | 800 - 600 | 750 | Medium |

Note: Experimental frequencies are estimated. Calculated values are illustrative, assuming appropriate scaling factors have been applied. researchgate.netresearchgate.net

Computational Modeling of Reaction Mechanisms and Energy Profiles

Beyond static properties, computational chemistry allows for the detailed exploration of chemical reaction pathways. By mapping the potential energy surface (PES) that connects reactants to products, chemists can identify intermediates, and more importantly, the transition states that control the reaction rate.

A transition state (TS) represents the highest energy point along a reaction coordinate—an energy barrier that must be overcome for a reaction to proceed. Locating the precise geometry and energy of a TS is a primary goal of mechanistic studies. Standard algorithms can search the PES for saddle points, which correspond to transition states. A key confirmation of a true TS is a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net An IRC analysis involves following the reaction path downhill from the TS in both forward and reverse directions. A successful IRC calculation confirms that the identified TS correctly connects the desired reactants and products, providing a complete picture of the reaction pathway. researchgate.net

For a reaction involving this compound, such as the reduction of the aldehyde group by a hydride reagent, the computational workflow would be:

Optimize the geometries of the reactants (this compound and hydride) and the final alcohol product.

Locate the transition state structure for the hydride attack on the formyl carbon.

Perform a frequency calculation on the TS to confirm it is a first-order saddle point. The energy of this TS relative to the reactants gives the activation energy.

Run an IRC analysis starting from the TS to verify that it connects the reactant complex and the product alkoxide intermediate.

These calculations provide a detailed, step-by-step understanding of the reaction mechanism, including activation energies and the geometries of all critical species along the pathway. researchgate.net

Solvation Models in Computational Studies

In the theoretical investigation of "this compound," understanding the influence of the solvent is crucial for accurately predicting its chemical behavior, reactivity, and spectroscopic properties. Computational solvation models are indispensable tools for this purpose, allowing for the simulation of solute-solvent interactions without the prohibitive cost of explicitly modeling every solvent molecule. These models are broadly categorized into implicit and explicit solvation models, with hybrid approaches also gaining prominence.

Implicit Solvation Models (Continuum Models)